2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O3 . It has a molecular weight of 364.4 g/mol . The IUPAC name is N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 364.4 g/mol . It has a XLogP3-AA value of 2.6, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 6 rotatable bonds .Properties
IUPAC Name |
N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLLQADDAJFDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939404 |
Source
|
Record name | N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181048-36-2 |
Source
|
Record name | MS 31-038 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MS-31-038 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does MS-31-038 impact myocardial infarction size in a pre-clinical model of ischemia/reperfusion injury?
A1: In a rat model of ischemia/reperfusion injury, intravenous administration of MS-31-038 significantly reduced myocardial infarct size, even when administered before the onset of reperfusion []. This suggests a potent protective effect against reperfusion injury.
Q2: What is the mechanism of action of MS-31-038 in mitigating ischemia/reperfusion injury?
A2: MS-31-038 acts as a potent and selective inhibitor of the Na+-H+ exchanger []. This exchanger plays a crucial role in cellular pH regulation, and its overactivity during ischemia and reperfusion contributes to cellular damage. By inhibiting this exchanger, MS-31-038 helps to maintain cellular pH balance and reduce the extent of injury.
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